Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate
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Overview
Description
Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate is a chemical compound that belongs to the class of phenylacetates It is characterized by the presence of three chlorine atoms and two fluorine atoms on the phenyl ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate can be achieved through several synthetic routes. One common method involves the esterification of 3,5-difluoro-2,4,6-trichlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 3,5-difluoro-2,4,6-trichlorophenylamine.
Reduction: 3,5-difluoro-2,4,6-trichlorophenylmethanol.
Oxidation: 3,5-difluoro-2,4,6-trichlorophenylacetic acid.
Scientific Research Applications
Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trichlorophenylacetic acid: Similar structure but lacks the methyl ester group.
3,5-Difluoro-2,4,6-trichlorophenylamine: Contains an amine group instead of the ester.
3,5-Difluoro-2,4,6-trichlorophenylmethanol: The ester group is reduced to an alcohol.
Uniqueness
Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-(2,4,6-trichloro-3,5-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c1-16-4(15)2-3-5(10)8(13)7(12)9(14)6(3)11/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHPGNVZRZPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C(=C1Cl)F)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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